molecular formula C10H13Br B2791358 1-(3-Bromopropyl)-3-methylbenzene CAS No. 103324-39-6

1-(3-Bromopropyl)-3-methylbenzene

Cat. No. B2791358
CAS RN: 103324-39-6
M. Wt: 213.118
InChI Key: SATMXWWRNVMPEN-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-methylbenzene, also known as 1-bromopropylbenzene, is an aromatic compound with a molecular formula of C9H11Br. It is a colorless liquid with a sweet, pungent odor and is used as a solvent in some industrial processes. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-Bromopropyl)-3-methylbenzene is involved in various synthesis and chemical property studies. It serves as a starting material or an intermediate in chemical reactions. For instance, Wittig (1980) discussed the influence of ring strain in chemical compounds, which can include derivatives of methylbenzene like 1-(3-Bromopropyl)-3-methylbenzene (Wittig, 1980). Verevkin et al. (2015) studied the thermochemistry of halogen-substituted methylbenzenes, which could provide insights into the properties of 1-(3-Bromopropyl)-3-methylbenzene (Verevkin et al., 2015).

Oxidation Processes

The compound has potential applications in oxidation processes. Okada & Kamiya (1981) researched the liquid-phase oxidation of methylbenzenes, which could include 1-(3-Bromopropyl)-3-methylbenzene, highlighting its role in the production of various oxidation products (Okada & Kamiya, 1981).

Material Science and Engineering

In material science, the compound finds applications in the development of novel materials. Lin et al. (2018) discussed the use of similar bromine-functionalized compounds in the creation of high-temperature hybrid proton exchange membranes (Lin et al., 2018).

Fuel Cell Technology

Its derivatives can be used in fuel cell technology, as seen in the work of Bao et al. (2021), who explored the synthesis and immobilization of functionalized covalent organic frameworks for electrochromatographic separation. These frameworks could potentially incorporate 1-(3-Bromopropyl)-3-methylbenzene derivatives (Bao et al., 2021).

Future Directions

There are ongoing research efforts involving brominated compounds. For example, “(3-Bromopropyl) Trimethylammonium Bromide” has been used to modify the CsPbIBr2 perovskite membrane, achieving a champion efficiency of 11.26% with high open circuit voltage (1.31 V) .

properties

IUPAC Name

1-(3-bromopropyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATMXWWRNVMPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-3-methylbenzene

Synthesis routes and methods

Procedure details

Compound 15-1 (1.88 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (3.64 g) and N-bromosuccinimide (2.46 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 12 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=100:1) to give the object product (2.25 g) as a colorless oil.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Two

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